molecular formula C9H17ClN2O B2837042 Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride CAS No. 1257381-66-0; 1315592-48-3

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B2837042
CAS No.: 1257381-66-0; 1315592-48-3
M. Wt: 204.7
InChI Key: REOSUYHONOZWGO-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride: is a chemical compound with the molecular formula C9H17ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl compound. One common method involves the use of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine rings.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrrolidine rings. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, widely used in medicinal chemistry.

    Pyrrolidin-2-one: Another derivative with different biological activities.

    Pyrrolidine-2,5-diones: Known for their use in pharmaceuticals.

Uniqueness: Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its dual pyrrolidine rings, which can provide distinct steric and electronic properties compared to other pyrrolidine derivatives. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

pyrrolidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOSUYHONOZWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315592-48-3
Record name 3-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
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